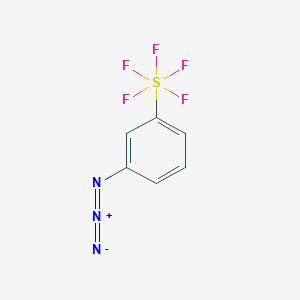

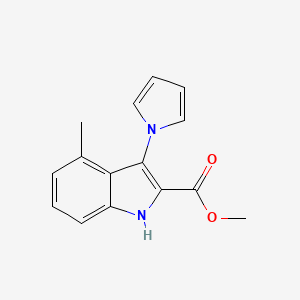

![molecular formula C10H10N6 B2649307 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 117480-53-2](/img/structure/B2649307.png)

3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the CAS Number: 117480-53-2 . It has a molecular weight of 214.23 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is 1S/C10H10N6/c1-5-2-3-7-6 (4-5)8-9 (12-7)13-10 (14-11)16-15-8/h2-4H,11H2,1H3, (H2,12,13,14,16) .Physical And Chemical Properties Analysis

As mentioned earlier, “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a solid compound . More specific physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Cancer Therapy

The compound has shown potential in cancer therapy. It has been used in the design and synthesis of a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators . The antiproliferative activity evaluation against cancer cells led to the identification of a compound that displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 .

Iron Chelation

The compound has been used as an iron chelator. Iron chelators are natural or synthetic small molecules that bind iron ions with a high affinity . They were initially used in the treatment of iron ion-overload syndromes and are now being repurposed to treat cancers .

Cell Cycle Arrest

The compound has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This could be a potential mechanism for its anticancer activity.

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Selective Binding to Ferrous Ions

Unlike VLX600, an iron chelator, the compound selectively binds to ferrous ions, but not to ferric ions . The addition of Fe2+ abolished the cytotoxicity of the compound .

Potential Anti-HIV Activity

While not directly related to “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole”, indole derivatives have been reported to have potential anti-HIV activity . It’s possible that further research could explore this potential application for the compound.

Propiedades

IUPAC Name |

(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-5-2-3-7-6(4-5)8-9(12-7)13-10(14-11)16-15-8/h2-4H,11H2,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIGVTNBJSLTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322060 |

Source

|

| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

117480-53-2 |

Source

|

| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

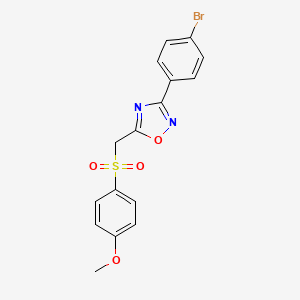

![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)

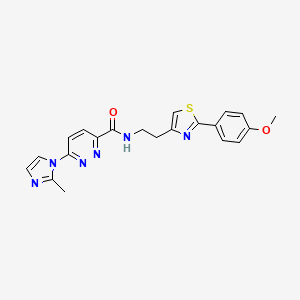

![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)

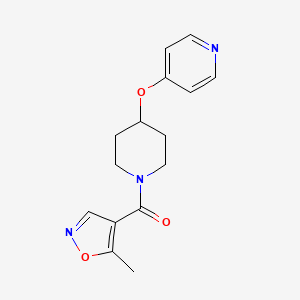

![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2649247.png)